molecular formula C14H13BrN4O2 B1458940 N-(3-((6-bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)phenyl)acrylamide CAS No. 1692909-44-6

N-(3-((6-bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)phenyl)acrylamide

Cat. No. B1458940
M. Wt: 349.18 g/mol
InChI Key: FEWHUKVOZHYOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-((6-bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)phenyl)acrylamide” is a chemical compound with the molecular formula C14H13BrN4O2 and a molecular weight of 349.18 g/mol . This product is not intended for human or veterinary use, but for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of a dihydropyrazin ring attached to a phenyl ring via an amino group, and an acrylamide group attached to the phenyl ring . The bromo and methyl groups are substituents on the dihydropyrazin ring .

Scientific Research Applications

Synthesis and Characterization of Polymers

Research into the synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives reveals potential applications in chiral stationary phases for enantioseparation, indicating its utility in chromatography and pharmaceuticals (Tian et al., 2010).

Solid–Liquid Equilibrium Studies

The solubilities of related acrylamide derivatives in different compositions of methanol–ethanol mixtures at various temperatures have been studied, which is essential for industrial product and process design, highlighting its relevance in the formulation of pharmaceuticals and polymers (Yao et al., 2010).

Antimicrobial Applications

A study on the synthesis and antimicrobial evaluation of bis(thioxopyridine), bis(pyrazolo〔3,4-b〕pyridine), bis(thieno〔2,3-b〕pyridine), bis(1,3,4-thiadiazole), and bis-thiophene derivatives, including related acrylamide compounds, demonstrated potential as antimicrobial agents, indicating its utility in developing new antimicrobial drugs (Farag et al., 2008).

Chiroptical Properties and Chiral Recognition

Optically active polyacrylamides bearing an oxazoline pendant have been investigated for their influence on chiroptical properties and chiral recognition, suggesting applications in enantioselective processes, critical for pharmaceutical synthesis (Lu et al., 2010).

Heterocyclic Synthesis for Antifungal Agents

New heterocycles derived from related compounds have shown potent antifungal activity, showcasing the potential of these compounds in developing antifungal medications and treatments (Gomha & Abdel‐Aziz, 2012).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found . As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and ensure safety.

properties

IUPAC Name

N-[3-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2/c1-3-12(20)16-9-5-4-6-10(7-9)17-13-14(21)19(2)8-11(15)18-13/h3-8H,1H2,2H3,(H,16,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWHUKVOZHYOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C(C1=O)NC2=CC(=CC=C2)NC(=O)C=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((6-bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)phenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-((6-bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)phenyl)acrylamide
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N-(3-((6-bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)phenyl)acrylamide

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